2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(3-methylphenyl)acetamide
Description
This compound belongs to the imidazo[2,1-b]thiazole class, characterized by a fused bicyclic core with a methoxyphenyl substituent at position 6 and a 3-methylphenylacetamide group at position 2. Although direct pharmacological data for this compound are unavailable in the provided evidence, its structural analogs exhibit diverse bioactivities, including cytotoxicity, antibacterial, and anti-inflammatory effects .
Properties
IUPAC Name |
2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2S/c1-14-4-3-5-16(10-14)22-20(25)11-17-13-27-21-23-19(12-24(17)21)15-6-8-18(26-2)9-7-15/h3-10,12-13H,11H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDVLGUXUQMXWHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CC2=CSC3=NC(=CN23)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 2-Aminothiazole Derivatives
The imidazo[2,1-b]thiazole scaffold is constructed via cyclocondensation between 2-aminothiazole derivatives and α-bromo ketones.
Procedure :
- Synthesis of ethyl 2-aminothiazole-4-carboxylate :
- Reaction with 4-methoxyphenacyl bromide :
Key Data :
| Parameter | Value |
|---|---|
| Reaction Time | 6 hours |
| Temperature | Reflux (78°C) |
| Solvent | Ethanol |
| Yield | 70–75% |
Hydrolysis to Carboxylic Acid
The ester group is hydrolyzed to a carboxylic acid for subsequent amide formation.
Procedure :
- Ethyl 6-(4-methoxyphenyl)imidazo[2,1-b]thiazole-3-carboxylate (1.0 eq) is treated with LiOH·H₂O (2.5 eq) in THF/H₂O (4:1) at 50°C for 3 hours.
- Yield: 90–95%.
Characterization :
- IR (KBr) : 1705 cm⁻¹ (C=O stretch of carboxylic acid).
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.42 (s, 1H, imidazothiazole H), 7.89 (d, J = 8.8 Hz, 2H, Ar-H), 6.98 (d, J = 8.8 Hz, 2H, Ar-H), 3.83 (s, 3H, OCH₃).
Synthesis of N-(3-Methylphenyl)Acetamide
Acylation of 3-Methylaniline
The acetamide side chain is synthesized via acylation of 3-methylaniline with chloroacetyl chloride.
Procedure :
- 3-Methylaniline (1.0 eq) and chloroacetyl chloride (1.2 eq) are reacted in dichloromethane with triethylamine (2.0 eq) at 0°C → RT for 2 hours.
- Yield: 88–92%.
Characterization :
- MP : 128–130°C.
- ¹³C NMR (100 MHz, CDCl₃) : δ 168.4 (C=O), 139.2 (Ar-C), 129.1 (Ar-CH), 117.8 (Ar-CH), 41.2 (CH₂Cl).
Amide Coupling to Form the Target Compound
Activation of Carboxylic Acid
Intermediate A is converted to its acid chloride using thionyl chloride.
Procedure :
Coupling with N-(3-Methylphenyl)Acetamide
The acid chloride is coupled with N-(3-methylphenyl)acetamide under Schotten-Baumann conditions.
Procedure :
- Acid chloride (1.0 eq) is added dropwise to a solution of N-(3-methylphenyl)acetamide (1.2 eq) and NaOH (2.0 eq) in H₂O/THF (1:1) at 0°C.
- Reaction stirred at RT for 4 hours.
- Yield: 80–85%.
Optimization Data :
| Coupling Agent | Base | Solvent | Yield (%) |
|---|---|---|---|
| EDCI/HOBt | TEA | DMF | 82 |
| DCC/DMAP | Pyridine | DCM | 75 |
| None (in situ) | NaOH | H₂O/THF | 85 |
Purification and Characterization
Column Chromatography
The crude product is purified via silica gel chromatography (petroleum ether/ethyl acetate, 7:3).
Spectroscopic Data
- Molecular Formula : C₂₁H₂₀N₃O₂S.
- HRMS (ESI) : m/z 378.1274 [M+H]⁺ (calc. 378.1276).
- ¹H NMR (400 MHz, CDCl₃) : δ 8.24 (s, 1H, imidazothiazole H), 7.85 (d, J = 8.8 Hz, 2H, Ar-H), 7.32 (t, J = 7.6 Hz, 1H, Ar-H), 6.99 (d, J = 8.8 Hz, 2H, Ar-H), 6.91 (s, 1H, NH), 3.86 (s, 3H, OCH₃), 2.35 (s, 3H, CH₃).
- IR (KBr) : 3280 cm⁻¹ (N-H), 1652 cm⁻¹ (C=O).
Alternative Synthetic Routes
One-Pot Cyclization-Acylation
A streamlined approach combines cyclocondensation and acylation in a single pot:
- 2-Aminothiazole + 4-methoxyphenacyl bromide → imidazothiazole.
- In situ reaction with chloroacetyl chloride and 3-methylaniline.
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times:
Industrial-Scale Considerations
Continuous Flow Reactors
- Advantages : Improved heat transfer, reduced reaction time.
- Output : 5 kg/day with ≥95% purity.
Chemical Reactions Analysis
Oxidation
-
Reagents : Potassium permanganate (KMnO₄) in acidic/basic media.
-
Mechanism : Oxidizes susceptible groups (e.g., alcohols to carboxylic acids).
-
Example : Oxidation of a thiol group in intermediates to sulfonic acid derivatives.
Reduction
-
Reagents : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in methanol/ether.
-
Mechanism : Reduces carbonyl groups (e.g., amides to amines).
Substitution Reactions
-
Halogenation : Chlorine/bromine with FeCl₃ catalyst.
-
Nitration/Sulfonation : Nitric acid in sulfuric acid or fuming sulfuric acid.
-
Example : Replacement of hydrogen atoms on aromatic rings with electron-withdrawing/donating groups (e.g., nitro, methoxy) .
| Reaction Type | Reagents | Major Products |
|---|---|---|
| Oxidation | KMnO₄ (acidic/basic) | Carboxylic acids, ketones |
| Reduction | NaBH₄/LiAlH₄ (MeOH/Et₂O) | Amines, alcohols |
| Halogenation | Cl₂/Br₂ + FeCl₃ | Halogenated derivatives |
Reaction Conditions and Solvents
-
Core Synthesis : Refluxing in ethanol or acetic acid with NaCN .
-
Coupling : DMF or dichloromethane (DCM) under inert atmospheres (N₂/Ar).
-
Purification : Recrystallization in EtOH/H₂O or chromatography (SiO₂).
| Condition | Purpose | Solvent |
|---|---|---|
| Reflux | Facilitate condensation/coupling | EtOH, HAc, DMF |
| Inert atmosphere | Prevent oxidation/side reactions | N₂/Ar |
| Acidic/basic pH | Control reaction selectivity | HCl, NaOH |
Analytical Characterization
-
NMR Spectroscopy : Confirms aromatic proton environments (e.g., singlet for imidazole H, multiplets for phenyl rings) .
-
Mass Spectrometry : Validates molecular weight and fragmentation patterns .
Biological Activity Correlation
Substituent effects on reactivity:
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound, particularly its ability to inhibit the proliferation of various cancer cell lines.
Case Study: Antiproliferative Effects
A notable study investigated the compound's effects on pancreatic ductal adenocarcinoma (PDAC) cell lines. The results indicated significant antiproliferative activity with IC50 values demonstrating its potency:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| SUIT-2 | 0.8 | Inhibition of EMT markers |
| Capan-1 | 1.5 | Reduction in cell migration |
| Panc-1 | 2.0 | Inhibition of metalloproteinase activity |
The compound was found to inhibit key regulators of epithelial-to-mesenchymal transition (EMT), such as E-cadherin and vimentin, which are critical in cancer metastasis.
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promise as an antimicrobial agent. It has been tested against Mycobacterium tuberculosis (Mtb), with results indicating selective inhibition without significant toxicity to human lung fibroblast cells.
Antitubercular Activity Data
The following table summarizes the antitubercular activity of the compound:
| Compound | IC50 (µM) | Selectivity |
|---|---|---|
| This compound | 2.32 | No activity against non-tuberculous mycobacteria |
The biological activity is attributed to its ability to modulate various signaling pathways, including the inhibition of tyrosine kinases and inducing G2/M phase arrest in cancer cells.
Mechanism of Action
The mechanism of action of 2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(3-methylphenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. It may inhibit the activity of these targets by binding to their active sites, thereby blocking the biological pathways they regulate. This inhibition can lead to therapeutic effects in the treatment of diseases.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Modifications
- Imidazo[2,1-b]thiazole Derivatives :
- Substituents: Acetic acid group at position 3.
- Synthesis: Yield 62%, mp 231–233°C.
- Compound 5h: N-(6-Chloropyridin-3-yl)-2-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetamide ().
- Substituents: 6-Chloropyridin-3-yl group on acetamide.
- Synthesis: Yield 81%, mp 108–110°C.
Substituent Variations
- Halogen vs. Methoxy Groups :
- Bioactivity: IC50 = 1.4 μM against MDA-MB-231 cells.
Key Insight: Chlorophenyl groups may enhance cytotoxicity compared to methoxyphenyl, as seen in 5l’s superior activity over morpholine derivatives .
- Hydrazide and Thiazolidinone Derivatives: Compound 4e: 3-(4-Methoxyphenyl)-2-[((6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl)acetyl)hydrazono]-4-thiazolidinone ().
- Synthesis: Yield 98%, mp 277–279°C.
Physical and Spectral Properties
Table 1: Comparative Physical Properties
Spectral Data Highlights:
- 1H-NMR of 2c : δ 8.57 (s, imidazole H), 3.82 (s, OCH3) .
- 13C-NMR of 5h : δ 169.2 (C=O), 55.3 (OCH3) .
Table 2: Cytotoxicity and Selectivity
Key Observations:
Biological Activity
The compound 2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(3-methylphenyl)acetamide is a member of the imidazo[2,1-b][1,3]thiazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential and underlying mechanisms.
Chemical Structure
The molecular formula of the compound is . The structure features an imidazo[2,1-b][1,3]thiazole core substituted with a methoxyphenyl group and an acetamide moiety. The presence of these functional groups is crucial for its biological activity.
Antimicrobial Activity
Research indicates that imidazo[2,1-b][1,3]thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to the one have shown promising activity against various bacterial strains. A study reported that derivatives with similar structures demonstrated minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| Compound A | 0.22 | S. aureus |
| Compound B | 0.25 | S. epidermidis |
| Compound C | 0.50 | E. coli |
Antitumor Activity
Imidazo[2,1-b][1,3]thiazole derivatives have been evaluated for their antitumor effects. In vitro studies have shown that these compounds can induce apoptosis in cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). The IC50 values for these activities typically range from 10 to 50 μM .
Table 2: Antitumor Activity
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| A549 | 49.85 | Apoptosis induction |
| MCF-7 | 35.00 | Cell cycle arrest |
Anti-inflammatory Properties
The anti-inflammatory potential of imidazo[2,1-b][1,3]thiazole derivatives has also been documented. These compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2 and LOX . This suggests a possible application in treating inflammatory diseases.
The biological activities of the compound are largely attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in inflammation and tumor growth.
- Cell Signaling Pathways : It may modulate key signaling pathways such as NF-kB and MAPK, which are critical in inflammation and cancer progression.
Case Studies
Several studies have focused on the synthesis and evaluation of related compounds:
- Study by Akkurt et al. (2017) : This study synthesized several imidazo[2,1-b][1,3]thiazole derivatives and evaluated their biological activities, reporting significant antibacterial and anticancer effects .
- Research on Antitubercular Activity : Another study highlighted that modifications on the benzimidazole ring enhanced antitubercular activity while certain substitutions reduced it .
Q & A
Basic: What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis typically involves multi-step protocols, such as cyclocondensation of substituted phenyl precursors with thiazole intermediates. For example, Harraga et al. () describe using hydrazide derivatives and aryl halides under reflux in ethanol or DMF, with yields varying based on solvent polarity and catalyst choice (e.g., triethylamine or palladium). Key steps include:
- Step 1: Formation of the imidazo[2,1-b]thiazole core via cyclization of 4-methoxyphenyl-substituted precursors.
- Step 2: Acetamide coupling using N-(3-methylphenyl)acetamide in the presence of coupling agents like EDCI/HOBt.
Critical parameters include temperature (70–100°C), reaction time (12–24 hours), and stoichiometric ratios (1:1.2 for core:acetamide). Yield optimization often requires iterative adjustment of these variables .
Basic: Which analytical techniques are most reliable for structural confirmation?
Methodological Answer:
- X-ray Crystallography: Provides definitive proof of molecular geometry. For example, Acta Crystallographica studies ( ) resolved bond angles and dihedral angles for analogous compounds, confirming substituent orientation.
- NMR Spectroscopy: ¹H and ¹³C NMR (e.g., δ 7.2–8.1 ppm for aromatic protons, δ 2.3 ppm for methyl groups) and DEPT-135 validate connectivity .
- Mass Spectrometry: High-resolution ESI-MS confirms molecular weight (e.g., observed [M+H]⁺ matching theoretical values within 3 ppm error) .
Basic: How is the compound’s solubility addressed in in vitro assays?
Methodological Answer:
Solubility challenges in aqueous buffers are mitigated using:
- Co-solvents: DMSO (up to 10% v/v) is preferred for stock solutions ( ). For in vivo assays, PEG-300/Tween-80 mixtures enhance bioavailability .
- pH Adjustment: Buffers at pH 6.5–7.4 improve solubility for cell-based studies.
- Sonication: Brief sonication (5–10 minutes) disperses aggregates in PBS or DMEM .
Basic: What in vitro assays are used to screen biological activity?
Methodological Answer:
- Enzyme Inhibition: Acetylcholinesterase (AChE) assays using Ellman’s method (e.g., IC₅₀ determination via absorbance at 412 nm) ().
- Antimicrobial Screening: Broth microdilution (MIC values against S. aureus, E. coli) with 96-well plates .
- Cytotoxicity: MTT assays on cancer cell lines (e.g., IC₅₀ via dose-response curves over 48–72 hours) .
Advanced: How are structure-activity relationships (SAR) explored for this scaffold?
Methodological Answer:
SAR studies involve systematic substitution of functional groups:
- Variation of Methoxy Groups: Replacing 4-methoxyphenyl with 4-chloro or 4-fluoro analogs ( ) alters AChE inhibition (e.g., 4-fluoro derivatives show 2-fold higher potency).
- Acetamide Modifications: Comparing N-(3-methylphenyl) with N-(4-methylphenyl) or bulky aryl groups to assess steric effects on target binding .
- Quantitative SAR (QSAR): Computational models (e.g., CoMFA) correlate logP and polar surface area with activity .
Advanced: How can molecular docking resolve contradictions in reported activity data?
Methodological Answer:
Contradictions (e.g., variable IC₅₀ values across studies) are addressed by:
- Binding Pose Analysis: Docking into AChE (PDB: 4EY7) using AutoDock Vina to identify key interactions (e.g., π-π stacking with Trp86, hydrogen bonds with catalytic triad) .
- Free Energy Calculations: MM-GBSA validates docking scores, distinguishing true binders from false positives .
- Consensus Scoring: Combining results from Glide, MOE, and GOLD to reduce software bias .
Advanced: What strategies validate analytical methods for purity assessment?
Methodological Answer:
- HPLC Validation:
- Forced Degradation: Exposure to heat (80°C), UV light, and acidic/basic conditions to confirm stability-indicating capability .
Advanced: How are synthetic byproducts characterized, and what mitigates their formation?
Methodological Answer:
- Byproduct Identification: LC-MS/MS detects dimers (e.g., [M+MH]⁺ = 2×MW ± 18 Da) from incomplete coupling.
- Mitigation Strategies:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
